molecular formula C14H23NO4S B498028 2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide CAS No. 886123-30-4

2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide

Cat. No.: B498028
CAS No.: 886123-30-4
M. Wt: 301.4g/mol
InChI Key: LUULCHZPWHIYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-diethoxy-4-methylbenzenesulfonamide
  • N-isopropyl-4-methylbenzenesulfonamide
  • 2,5-diethoxybenzenesulfonamide

Uniqueness

2,5-diethoxy-N-isopropyl-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethoxy and isopropyl groups on the benzene ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2,5-diethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-6-18-12-9-14(20(16,17)15-10(3)4)13(19-7-2)8-11(12)5/h8-10,15H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUULCHZPWHIYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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